![molecular formula C11H9N3O5 B3919077 methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate](/img/structure/B3919077.png)
methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate
Overview
Description
Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a quinoxaline derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mechanism of Action
The mechanism of action of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been shown to induce apoptosis (programmed cell death) in cancer cells. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been found to modulate the expression of genes involved in cell cycle regulation and DNA repair. Furthermore, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate is also stable and can be stored for extended periods without degradation. However, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has some limitations, including its low solubility in water, which can make it difficult to use in certain assays. Additionally, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to have some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate. One area of interest is the development of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate, which may lead to the identification of new targets for drug development. Additionally, the development of new synthetic methods for methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate may improve its yield and purity, making it more accessible for research and drug development.
Scientific Research Applications
Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been extensively studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to exhibit antibacterial and antifungal activities against a range of microorganisms.
properties
IUPAC Name |
methyl (2Z)-2-(7-nitro-3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-19-10(15)5-9-11(16)13-7-3-2-6(14(17)18)4-8(7)12-9/h2-5,12H,1H3,(H,13,16)/b9-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPUSFLXOBXGJG-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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